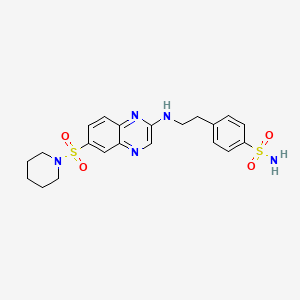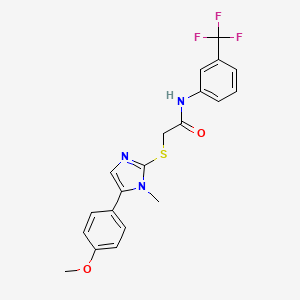
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H18F3N3O2S and its molecular weight is 421.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticonvulsant Activity
A study by Aktürk et al. (2002) explored the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, including those with methoxyl, methyl, nitro, and chloro substituents, to determine their anticonvulsant activities. This research indicates the potential use of the compound in developing treatments for seizures induced by maximal electroshock (MES) (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Comparative Metabolism of Chloroacetamide Herbicides
Coleman et al. (2000) conducted a study on the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the compound's relevance in understanding the metabolic pathways and potential toxicological effects of chloroacetamide herbicides (Coleman, Linderman, Hodgson, & Rose, 2000).
PET Tracers for Imaging
Gao et al. (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, including this compound, as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), showing its application in biomedical imaging (Gao, Wang, & Zheng, 2016).
Antimicrobial Activities
Daraji et al. (2021) reported the synthesis of imidazole derivatives targeting the dihydropteroate synthase enzyme, demonstrating the compound's utility in developing new antimicrobial agents against resistant bacterial strains such as ESBL, VRE, and MRSA (Daraji, Rajani, & Patel, 2021).
Eigenschaften
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-26-17(13-6-8-16(28-2)9-7-13)11-24-19(26)29-12-18(27)25-15-5-3-4-14(10-15)20(21,22)23/h3-11H,12H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEYELGDDMLKJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
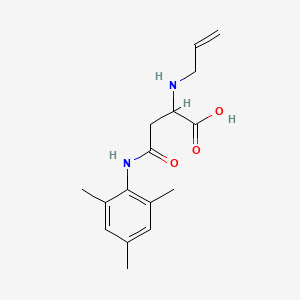
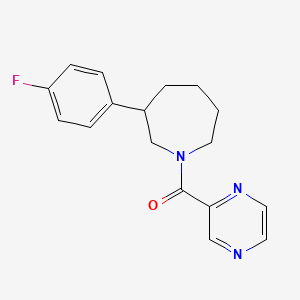

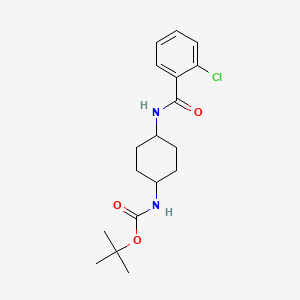
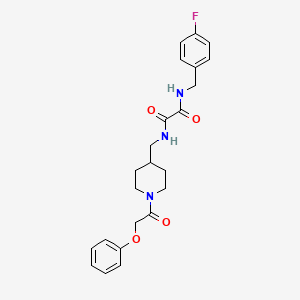
![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2355504.png)
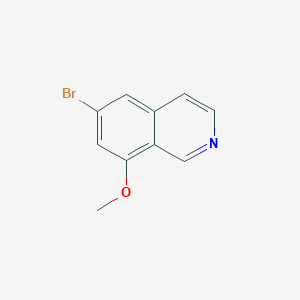
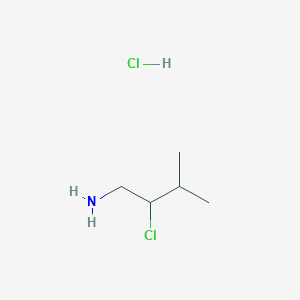
![Racemic-(3S,3aS,6aS)-3-methylhexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2355509.png)

![N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2355511.png)

